

Application Notes and Protocols: BMS-199264

Treatment in Submitochondrial Particle Preparations

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Compound of Interest

Compound Name: BMS-199264

Cat. No.: B12859335

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Introduction

BMS-199264 is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase, an enzyme that can reverse its function under ischemic conditions, leading to the wasteful depletion of cellular ATP.[1][2] This document provides detailed application notes and experimental protocols for the use of **BMS-199264** in submitochondrial particle (SMP) preparations, a key in vitro model for studying the activity of the F1F0 ATP synthase/hydrolase complex. Understanding the effects of **BMS-199264** on this complex is crucial for research into cardioprotective and other therapeutic strategies targeting mitochondrial bioenergetics.

Mechanism of Action

Under normal physiological conditions, the mitochondrial F1F0 ATP synthase utilizes the proton motive force generated by the electron transport chain to synthesize ATP. However, during periods of cellular stress, such as ischemia, the collapse of this proton gradient can cause the enzyme to reverse its function, hydrolyzing ATP in an attempt to pump protons out of the mitochondrial matrix.[2][3] This futile cycle exacerbates ATP depletion and contributes to cellular injury.

BMS-199264 selectively inhibits this reverse, ATP hydrolase activity of the F1F0 complex without affecting its forward, ATP synthase activity.[1][2] This selective inhibition is thought to occur through a conformational change in the enzyme when it switches from synthase to hydrolase mode, presenting a unique binding site for **BMS-199264**. [3] By preventing wasteful ATP hydrolysis, **BMS-199264** helps to preserve cellular energy stores during ischemic events.

Data Presentation

The following table summarizes the quantitative effects of **BMS-199264** on the F1F0 ATP synthase and hydrolase activities in submitochondrial particles isolated from rat hearts.

Treatment	Concentration (μM)	ATP Synthase Activity (μmol ATP·min ⁻¹ ·mg ⁻¹)	ATP Hydrolase Activity (μmol ADP·min ⁻¹ ·mg ⁻¹)	Reference
Vehicle	-	0.24 ± 0.02	0.35 ± 0.02	[1]
BMS-199264	3	0.23 ± 0.01	0.18 ± 0.01*	[1]
BMS-199264	0.5	Not Reported	IC50	[1]

*P < 0.05 vs. Vehicle

Experimental Protocols

Preparation of Submitochondrial Particles (SMPs) from Rat Heart

This protocol describes the isolation of mitochondria from rat hearts and their subsequent disruption by sonication to form submitochondrial particles.

Materials:

- Washing Buffer: 0.3 M Sucrose, 10 mM HEPES (pH 7.2), 0.2 mM EDTA
- Isolation Buffer: 0.3 M Sucrose, 10 mM HEPES (pH 7.4), 0.2 mM EDTA, 1 mg/ml BSA (fatty acid-free)

- Trypsin solution: 2.5 mg/ml in 1 mM HCl
- Trypsin inhibitor from soybean
- Sonication Buffer: 0.25 M Sucrose, 10 mM MOPS, 2 mM EDTA, pH 8.0
- Glass-Teflon homogenizer
- Refrigerated centrifuge
- Ultrasonicator with a microtip

Procedure:

- Mitochondrial Isolation:
 1. Excise hearts from euthanized rats and immediately place them in ice-cold Washing Buffer.
 2. Mince the ventricular tissue into small pieces (~1-2 mm) on a pre-chilled Petri dish.
 3. Treat the minced tissue with trypsin solution to digest the tissue.
 4. Stop the digestion by adding Isolation Buffer containing trypsin inhibitor.
 5. Homogenize the tissue suspension using a loose-fitting Glass-Teflon homogenizer.
 6. Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
 7. Transfer the supernatant to a fresh tube and centrifuge at a higher speed (e.g., 8,500 x g for 15 minutes at 4°C) to pellet the mitochondria.
 8. Wash the mitochondrial pellet by resuspending it in Isolation Buffer and repeating the high-speed centrifugation step.
 9. Resuspend the final mitochondrial pellet in a minimal volume of a suitable isotonic buffer.
- Submitochondrial Particle Preparation:

1. Resuspend the isolated mitochondria in ice-cold Sonication Buffer to a final protein concentration of 20-30 mg/ml.
2. Place the mitochondrial suspension in an ice bath.
3. Sonicate the suspension using an ultrasonicator with a microtip. Use short bursts (e.g., 4 pulses of 5 seconds each) at a low amplitude (e.g., 20%) to prevent overheating.
4. Centrifuge the sonicate at 16,000 x g for 10 minutes at 4°C to remove any remaining intact mitochondria and large membrane fragments.
5. The resulting supernatant contains the submitochondrial particles. Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

F1F0 ATP Hydrolase Activity Assay (NADH-Coupled Spectrophotometric Assay)

This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.

Materials:

- Assay Buffer: 250 mM Mannitol, 10 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris-HCl (pH 8.25)
- NADH stock solution (e.g., 10 mg/ml in Tris buffer)
- Phosphoenolpyruvate (PEP)
- Pyruvate kinase (PK)
- Lactate dehydrogenase (LDH)
- ATP solution
- **BMS-199264** stock solution (in DMSO)
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare the reaction mixture in a cuvette containing Assay Buffer, NADH, PEP, PK, and LDH.
- Add the submitochondrial particle suspension (typically 25-50 µg of protein) to the cuvette and mix.
- Add the desired concentration of **BMS-199264** or vehicle (DMSO) and incubate for a few minutes.
- Initiate the reaction by adding ATP.
- Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
- Calculate the specific activity as µmol of ADP produced per minute per mg of SMP protein.

F1F0 ATP Synthase Activity Assay (NADP⁺-Linked Spectrophotometric Assay)

This assay measures the rate of ATP synthesis by coupling the production of ATP to the reduction of NADP⁺.

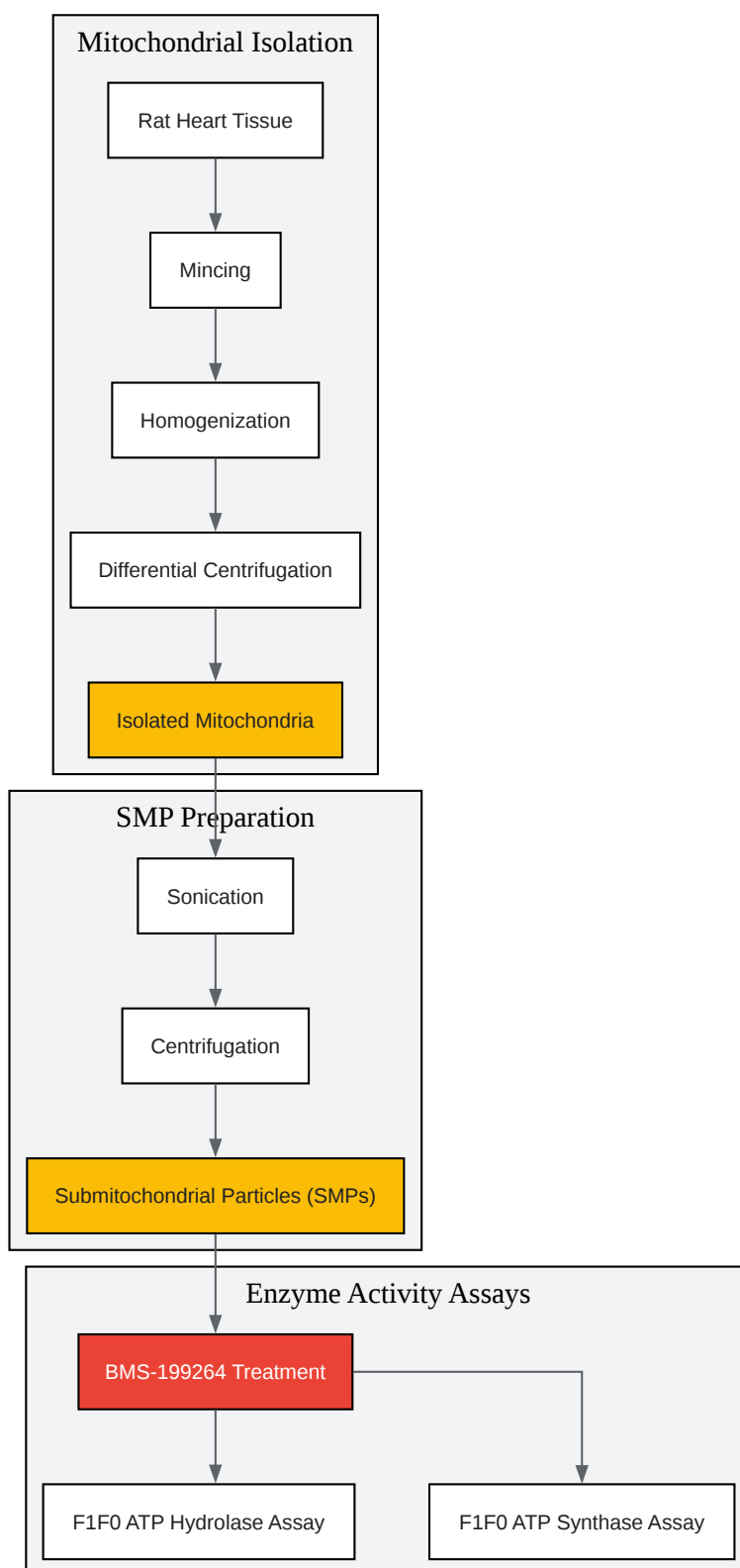
Materials:

- Assay Buffer: 10 mM HEPES (pH 8.0), 20 mM Succinate, 20 mM Glucose, 3 mM MgCl₂, 11 mM AMP, 0.75 mM NADP⁺, 1 mM ADP, 10 mM Pi
- Hexokinase
- Glucose-6-phosphate dehydrogenase
- **BMS-199264** stock solution (in DMSO)
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

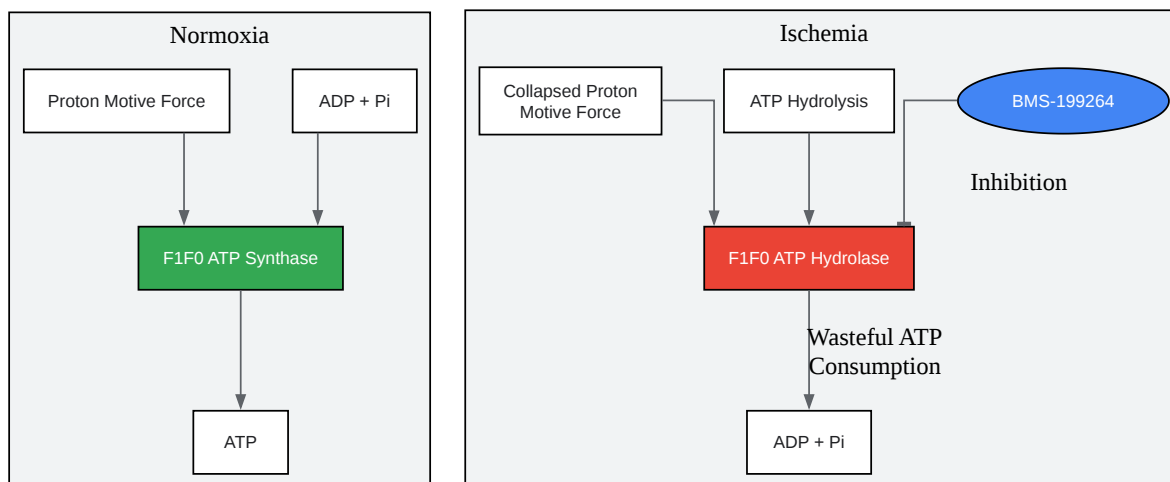
- Prepare the reaction mixture in a cuvette containing Assay Buffer, hexokinase, and glucose-6-phosphate dehydrogenase.
- Add the submitochondrial particle suspension (typically 50-60 μg of protein) to the cuvette.
- Add the desired concentration of **BMS-199264** or vehicle (DMSO) and incubate for a few minutes.
- Initiate the reaction by adding the SMPs to the reaction mixture.
- Immediately monitor the increase in absorbance at 340 nm over time. The rate of NADP^+ reduction is proportional to the rate of ATP synthesis.
- Calculate the specific activity as μmol of ATP produced per minute per mg of SMP protein.

Visualizations



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Caption: Experimental workflow for **BMS-199264** treatment.



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Caption: Mechanism of **BMS-199264** action.

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